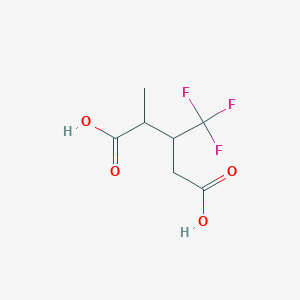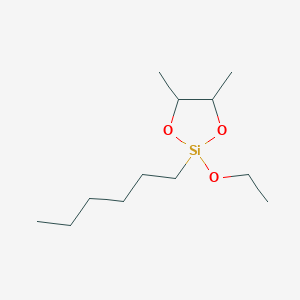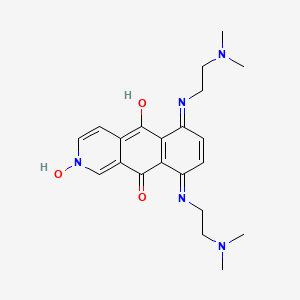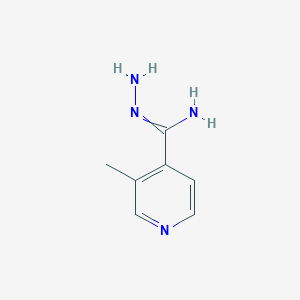
3-Methylpyridine-4-carbohydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Méthylpyridine-4-carbohydrazonamide implique généralement la réaction de la 3-méthylpyridine avec des dérivés d'hydrazine dans des conditions contrôlées. Une méthode courante est la réaction de la 3-méthylpyridine avec la carbohydrazide en présence d'un catalyseur approprié. La réaction est généralement réalisée dans un solvant organique tel que l'éthanol ou le méthanol à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de la 3-Méthylpyridine-4-carbohydrazonamide peut être réalisée par synthèse à grande échelle à l'aide de réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des paramètres de réaction, tels que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final. L'utilisation de catalyseurs hétérogènes dans ces réacteurs peut encore améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Méthylpyridine-4-carbohydrazonamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés de pyridine correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés d'hydrazine.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe hydrazonamide est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés dans des réactions de substitution en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de pyridine, des dérivés d'hydrazine et des pyridines substituées, selon les conditions de réaction et les réactifs spécifiques utilisés.
Applications De Recherche Scientifique
La 3-Méthylpyridine-4-carbohydrazonamide a une large gamme d'applications en recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Le composé est utilisé dans la production d'agrochimiques, de colorants et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la 3-Méthylpyridine-4-carbohydrazonamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, il peut interagir avec les enzymes et les récepteurs, conduisant à la modulation de divers processus biochimiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la croissance microbienne, présentant ainsi une activité antimicrobienne. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Mécanisme D'action
The mechanism of action of 3-Methylpyridine-4-carbohydrazonamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Méthylpyridine : Un précurseur de la 3-Méthylpyridine-4-carbohydrazonamide, utilisé dans la synthèse de divers dérivés de pyridine.
4-Méthylpyridine : Un autre isomère de position de la méthylpyridine, avec des propriétés chimiques et des applications différentes.
2-Méthylpyridine :
Unicité
La 3-Méthylpyridine-4-carbohydrazonamide est unique en raison de son groupe fonctionnel spécifique, qui confère une réactivité chimique et des activités biologiques potentielles distinctes.
Propriétés
Numéro CAS |
865610-60-2 |
|---|---|
Formule moléculaire |
C7H10N4 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
N'-amino-3-methylpyridine-4-carboximidamide |
InChI |
InChI=1S/C7H10N4/c1-5-4-10-3-2-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) |
Clé InChI |
DSHGZIBVINJHTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


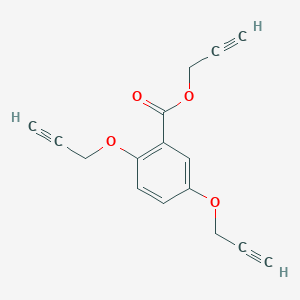
![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)

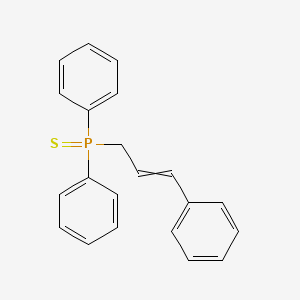

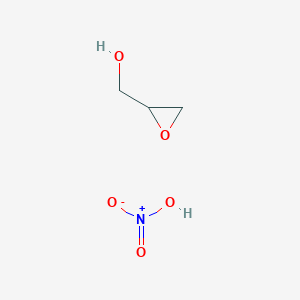
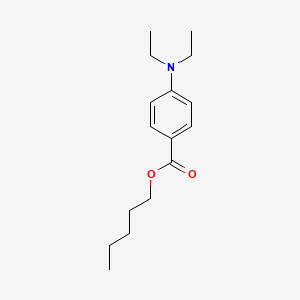
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)
![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)
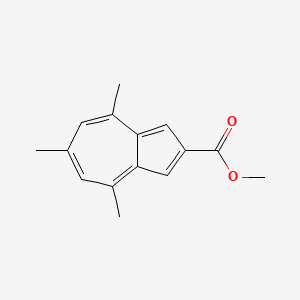
![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
